2-Benzoylbenzoic Acid

Description

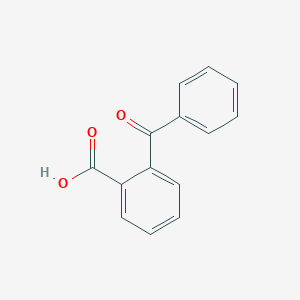

Structure

3D Structure

Properties

IUPAC Name |

2-benzoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTYTUFKXYPTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058924 | |

| Record name | Benzoic acid, 2-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |

| Record name | 2-Benzoylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |

| Record name | 2-BENZOYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

TRICLINIC NEEDLES (WATER + 1) | |

CAS No. |

85-52-9, 27458-06-6 | |

| Record name | 2-Benzoylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZOYLBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-benzoyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N20Y812XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BENZOYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-129 °C, MP: 93.4 °C (+ WATER) | |

| Record name | 2-BENZOYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Benzoylbenzoic acid CAS number and properties

An In-depth Technical Guide to 2-Benzoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzoylbenzoic acid, a versatile organic compound with significant applications in organic synthesis, materials science, and pharmacology. This document details its chemical and physical properties, experimental protocols for its synthesis and purification, and its role in various chemical and biological processes.

Chemical Identity and Properties

2-Benzoylbenzoic acid, also known as o-Benzoylbenzoic acid or 2-Carboxybenzophenone, is an aromatic carboxylic acid.[1] Its structure features a benzoic acid scaffold substituted with a benzoyl group at the ortho position.

Table 1: Chemical Identifiers for 2-Benzoylbenzoic Acid

| Identifier | Value |

| CAS Number | 85-52-9[1][2][3] |

| Molecular Formula | C₁₄H₁₀O₃[1][2][3] |

| Molecular Weight | 226.23 g/mol [2][4] |

| IUPAC Name | 2-benzoylbenzoic acid[5][6] |

| Synonyms | o-Benzoylbenzoic acid, Benzophenone-2-carboxylic acid, 2-Carboxybenzophenone[1][5][7] |

| InChI Key | FGTYTUFKXYPTML-UHFFFAOYSA-N[1][8] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O[1][3] |

Table 2: Physical and Chemical Properties of 2-Benzoylbenzoic Acid

| Property | Value |

| Appearance | White to off-white or slightly beige crystalline powder.[1][2][9] |

| Melting Point | 126-129 °C[5][8] |

| Boiling Point | 395.30 °C (approx. 668.5 K)[6] |

| Density | ~1.29 g/cm³[6] |

| Solubility | Sparingly soluble in water.[1][6][7] Soluble in organic solvents such as ethanol, ether, acetone, and hot benzene (B151609).[1][6][8][9] |

| pKa | 3.54 (at 25°C)[8] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most common industrial and laboratory synthesis of 2-Benzoylbenzoic acid is the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640), catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).[2][10][11][12]

Reagents:

-

Phthalic anhydride

-

Benzene (thiophene-free)

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a condenser and a gas trap (to absorb evolved HCl), add 15g of phthalic anhydride and 75 ml of thiophene-free benzene.[13] Cool the flask in an ice bath until the benzene begins to crystallize.[13]

-

Catalyst Addition: Carefully add 30g of anhydrous aluminum chloride in portions.[13]

-

Reaction Initiation: Remove the flask from the ice bath. The reaction may start spontaneously, evidenced by the evolution of HCl gas. Gentle warming may be required.[13] If the reaction becomes too vigorous, moderate it by cooling with the ice bath.[13]

-

Workup: Once the initial vigorous reaction subsides, heat the mixture to reflux for approximately 30 minutes to ensure completion.[12] Cool the flask and carefully add water dropwise to decompose the aluminum chloride complex, followed by 25ml of concentrated HCl to dissolve the aluminum salts.[9]

-

Purification: Remove excess benzene via steam distillation.[9][13] The crude product will remain as an oil or solid. Dissolve the crude product in a 10% sodium carbonate solution, treat with activated charcoal to decolorize, and filter while hot.[9][13]

-

Precipitation: Cool the filtrate and acidify with concentrated HCl to precipitate the 2-Benzoylbenzoic acid.[9][13] The product may initially separate as an oil but will solidify upon stirring and cooling.[13]

-

Final Purification: Collect the solid by filtration. For anhydrous, pure product, recrystallization is recommended.[2]

Diagram 1: Synthesis Workflow of 2-Benzoylbenzoic Acid

Caption: Friedel-Crafts synthesis of 2-Benzoylbenzoic acid.

Purification by Recrystallization

Protocol:

-

Dissolve the crude 2-Benzoylbenzoic acid in a minimal amount of hot toluene.

-

Add petroleum ether dropwise until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under low vacuum at 80°C.[2] Alternative solvents for recrystallization include benzene or cyclohexane.[2]

Applications in Drug Development and Industry

2-Benzoylbenzoic acid is a key starting material and intermediate in the synthesis of various commercial products.

-

Pharmaceuticals: It serves as a precursor for the synthesis of several active pharmaceutical ingredients (APIs), including antihistamines like Cetirizine and nonsteroidal anti-inflammatory drugs (NSAIDs).[7][11][12]

-

Dye Industry: It is a major raw material for producing anthraquinone (B42736) and its derivatives, which are used as dyes.[9]

-

Polymer Chemistry: The compound and its derivatives act as photoinitiators for UV-cured coatings and adhesives.[1][6][11] It can also be used as a UV stabilizer in polymers to prevent degradation.[12]

Diagram 2: Role as a Pharmaceutical Intermediate

Caption: Synthesis pathway from 2-Benzoylbenzoic acid to APIs.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of 2-Benzoylbenzoic acid derivatives in antimicrobial drug discovery. These compounds can act as inhibitors of the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.[14] This interaction is critical for the initiation of transcription, and its inhibition effectively halts bacterial growth.[14]

The mechanism involves the derivative mimicking the sigma factor at its primary binding site on the RNAP, thus preventing the formation of the functional holoenzyme.[14] This makes it a promising, underutilized target for developing new antibiotics.[14] Additionally, 2-Benzoylbenzoic acid is used as a reagent in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist.[2]

Diagram 3: Inhibition of Bacterial Transcription Initiation

References

- 1. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]

- 3. 2-Benzoylbenzoic acid | 85-52-9 | FB38104 | Biosynth [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Benzoylbenzoic Acid BP EP USP CAS 85-52-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. exsyncorp.com [exsyncorp.com]

- 12. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

2-Benzoylbenzoic acid structural formula and IUPAC name

This guide provides a comprehensive overview of 2-Benzoylbenzoic acid, focusing on its chemical structure and systematic nomenclature as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Identity and Nomenclature

2-Benzoylbenzoic acid is an organic compound with the molecular formula C₁₄H₁₀O₃.[1][2][3][4] Its chemical structure consists of a benzoic acid molecule substituted with a benzoyl group at the ortho-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-Benzoylbenzoic acid[1] |

| CAS Number | 85-52-9[1][2][5][6][7] |

| Molecular Formula | C₁₄H₁₀O₃[1][2][3][4] |

| Molecular Weight | 226.23 g/mol [2][5] |

| Linear Formula | C₆H₅COC₆H₄CO₂H[5] |

Synonyms: This compound is also known by several other names, including o-Benzoylbenzoic acid, Benzophenone-2-carboxylic acid, and 2-Carboxybenzophenone.[1][6][8]

Structural Formula

The structure of 2-Benzoylbenzoic acid features a carboxylic acid functional group (-COOH) and a ketone functional group (C=O) connecting a phenyl group. These two substituents are attached to a central benzene (B151609) ring at adjacent carbon atoms (positions 1 and 2).

Caption: Relationship between nomenclature and structure.

Experimental Protocols

While this document focuses on the structural and naming conventions, the synthesis of 2-Benzoylbenzoic acid is a key experimental procedure. A common method involves the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640).

General Protocol for Synthesis:

-

Reaction Setup: Anhydrous aluminum chloride (AlCl₃) is suspended in an excess of dry benzene, which serves as both a reactant and a solvent. The mixture is cooled in an ice bath.

-

Addition of Reactant: Phthalic anhydride is added portion-wise to the stirred suspension.

-

Reaction Progression: The reaction mixture is stirred and allowed to warm to room temperature. It is then typically heated under reflux for a specified period to ensure the reaction goes to completion.

-

Hydrolysis: The reaction mixture is cooled and then hydrolyzed by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step protonates the carboxylate and decomposes the aluminum chloride complex.

-

Product Isolation: The resulting solid product, 2-benzoylbenzoic acid, is isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol (B145695) or toluene.[3]

Table 2: Key Experimental Parameters

| Parameter | Description |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Reactants | Benzene, Phthalic Anhydride |

| Reaction Type | Friedel-Crafts Acylation |

| Workup | Acidic Hydrolysis |

| Purification Method | Recrystallization[3] |

References

- 1. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]

- 4. 2-Benzoylbenzoic Acid BP EP USP CAS 85-52-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. 邻苯甲酰苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzoic acid, 2-benzoyl- [webbook.nist.gov]

- 7. 2-Benzoylbenzoic acid - Shandong Biotech [shandongbiotech.com]

- 8. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

A Technical Guide to the Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Benzoylbenzoic acid is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and dyes, most notably anthraquinone (B42736) and its derivatives.[1][2] The most prevalent and historically significant method for its industrial production is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[2][3] This guide provides an in-depth examination of this synthesis, detailing the reaction mechanism, optimized experimental protocols, and critical safety considerations. It aims to serve as a comprehensive resource for professionals engaged in organic synthesis and process development.

Reaction Mechanism

The Friedel-Crafts acylation of benzene with phthalic anhydride is a classic example of electrophilic aromatic substitution. The reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4] The mechanism proceeds through several distinct steps:

-

Formation of the Acylium Ion Complex: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring, leading to its cleavage and the formation of a highly electrophilic acylium ion-catalyst complex.

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the benzene ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex formed in the initial step) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final 2-benzoylbenzoic acid product complexed with the aluminum chloride catalyst.

-

Hydrolysis: The final product is liberated from the aluminum chloride complex during an aqueous workup, typically involving the addition of water and hydrochloric acid.

Caption: Mechanism of Friedel-Crafts Acylation for 2-Benzoylbenzoic Acid Synthesis.

Experimental Protocols

The following protocol is a representative procedure synthesized from established laboratory methods.[1][5]

2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Phthalic Anhydride | 148.12 | 5.0 g | 0.034 | Must be dry. |

| Benzene | 78.11 | 25 mL | 0.28 | Anhydrous grade. Acts as both reactant and solvent. |

| Aluminum Chloride | 133.34 | 10.0 g | 0.075 | Anhydrous, finely powdered. Highly hygroscopic.[6][7] |

| Conc. Hydrochloric Acid | 36.46 | ~30 mL | - | For workup. |

| 10% Sodium Carbonate Sol. | 105.99 (Na₂CO₃) | ~75 mL | - | For purification. |

| Activated Charcoal | - | 1-2 g | - | For decolorization. |

2.2. Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a reflux condenser. To the top of the condenser, attach a gas trap (e.g., a tube leading to a beaker of water or a sodium hydroxide (B78521) solution) to neutralize the hydrogen chloride gas evolved during the reaction.[1][5] Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.[6]

-

Reagent Addition: In the fume hood, charge the flask with phthalic anhydride (5.0 g) and benzene (25 mL). Begin stirring the mixture. Cautiously and portion-wise, add anhydrous aluminum chloride (10.0 g). The addition is exothermic and will generate HCl gas.[1]

-

Reaction: Gently heat the reaction mixture using a water bath for approximately one hour to bring the reaction to completion.[1]

-

Workup and Quenching: After the reaction period, cool the flask in an ice bath. Very slowly, add crushed ice and water to the flask to decompose the aluminum chloride complex.[1][5] This step is highly exothermic and will release more HCl gas. Once the vigorous reaction subsides, add concentrated hydrochloric acid (25-30 mL) to dissolve the aluminum salts.[1]

-

Isolation of Crude Product: Remove the excess benzene via steam distillation. The 2-benzoylbenzoic acid will remain as an oily solid.[5] Cool the mixture and collect the crude product by suction filtration.

-

Purification:

-

Transfer the crude product to a flask and add 10% sodium carbonate solution (~75 mL) to dissolve the acid as its sodium salt.[5]

-

Heat the solution and add activated charcoal (1-2 g) for decolorization.[1][5]

-

Filter the hot solution by suction to remove the charcoal and any insoluble aluminum hydroxides.[5]

-

Cool the filtrate in an ice bath and re-precipitate the 2-benzoylbenzoic acid by slowly adding concentrated HCl until the solution is acidic.[1][5] The product may initially separate as an oil but will solidify upon stirring and cooling.[5]

-

Collect the purified product by suction filtration, wash with cold water, and dry. The product is often obtained as a monohydrate (m.p. ~95 °C).[1]

-

-

Anhydrous Product (Optional): To obtain the anhydrous form, the monohydrate can be recrystallized from a mixture of benzene and a non-polar solvent like ligroin.[5]

References

An In-depth Technical Guide to the Mechanism of 2-Benzoylbenzoic Acid Formation from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-benzoylbenzoic acid from phthalic anhydride (B1165640) and benzene (B151609) via the Friedel-Crafts acylation reaction. This pivotal reaction is a cornerstone in the industrial synthesis of valuable compounds, including anthraquinone (B42736) and its derivatives, which are precursors to a wide array of dyes and pharmaceuticals.[1][2] This document details the reaction mechanism, provides quantitative data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of the process.

Reaction Overview and Mechanism

The formation of 2-benzoylbenzoic acid from phthalic anhydride and benzene is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[3][4] The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the phthalic anhydride, making it a potent electrophile.[2][5]

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion Complex: Anhydrous aluminum chloride, a strong Lewis acid, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization of the carbonyl group leads to the cleavage of the anhydride ring, forming a highly reactive acylium ion intermediate. This intermediate is stabilized by the aluminum chloride complex.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A proton is abstracted from the arenium ion by the [AlCl₃(OH)]⁻ complex, which was formed during the initial complexation and any subsequent interaction with trace moisture. This step restores the aromaticity of the benzene ring and yields the aluminum salt of 2-benzoylbenzoic acid.

-

Hydrolysis: The final product, 2-benzoylbenzoic acid, is liberated from its aluminum salt by acidic workup, typically with hydrochloric acid.

Due to the electron-withdrawing nature of the resulting ketone product, it is less reactive than the starting benzene, which prevents multiple acylations from occurring.[4]

Reaction Mechanism Pathway

Caption: Reaction mechanism for the formation of 2-benzoylbenzoic acid.

Quantitative Data

The yield of 2-benzoylbenzoic acid is influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and reaction time. The following table summarizes quantitative data from various studies.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Phthalic Anhydride:Benzene:Catalyst) | Yield (%) | Reference |

| AlCl₃ | Benzene | Reflux | 0.5 | 1 : 10.7 : 2.1 | 74-88 | --INVALID-LINK-- |

| [Emim]Br-AlCl₃ | Benzene | 30 | 3 | 1 : 3 : 7 (mass ratio of catalyst to phthalic anhydride) | 88.4 | --INVALID-LINK-- |

| Phosphotungstic Acid | Benzene | 130 | 2 | 1 : 13.3 (mass ratio of phthalic anhydride to benzene); 5:1 (mass ratio of phthalic anhydride to catalyst) | 7.6 | --INVALID-LINK-- |

Experimental Protocols

Laboratory Scale Synthesis of 2-Benzoylbenzoic Acid

This protocol is adapted from established laboratory procedures.[6][7]

Materials:

-

Phthalic anhydride (15 g)

-

Thiophene-free benzene (75 mL)

-

Anhydrous aluminum chloride (30 g)

-

Ice

-

Concentrated hydrochloric acid (20 mL)

-

10% Sodium carbonate solution (75 mL)

-

Activated charcoal (1-2 g)

-

Ligroin

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Gas trap (e.g., a suction flask with water)

-

Heating mantle or water bath

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Büchner funnel and flask

-

Beakers

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, combine 15 g of phthalic anhydride and 75 mL of thiophene-free benzene. Cool the flask in an ice bath until the benzene begins to solidify.

-

Addition of Catalyst: Carefully add 30 g of anhydrous aluminum chloride to the cooled mixture. Immediately connect the flask to a reflux condenser fitted with a gas trap to absorb the evolved hydrogen chloride gas.

-

Reaction Initiation and Reflux: Gently warm the flask by hand. If the reaction does not start, warm it very cautiously with a heating mantle. The reaction is exothermic and may become vigorous. Keep an ice bath at hand to control the reaction rate. Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux and maintain for 30 minutes with constant stirring.

-

Workup - Decomposition of the Aluminum Complex: Cool the reaction flask thoroughly in an ice bath. Cautiously add crushed ice to the flask in small portions, with vigorous shaking, to decompose the aluminum chloride complex. After the vigorous reaction ceases, add 20 mL of concentrated hydrochloric acid.

-

Removal of Excess Benzene: Remove the excess benzene by steam distillation.

-

Isolation of the Crude Product: Decant the aqueous layer containing aluminum salts. The crude 2-benzoylbenzoic acid will remain as an oil or a partial solid.

-

Purification:

-

Dissolve the crude product in 75 mL of 10% sodium carbonate solution by gentle heating.

-

Cool the solution in an ice bath and stir in 1 g of activated charcoal for decolorization.

-

Filter the solution by suction filtration.

-

Transfer the filtrate to a beaker and precipitate the 2-benzoylbenzoic acid by the slow addition of concentrated hydrochloric acid with stirring until the solution is acidic. The product may initially separate as an oil that solidifies upon stirring and cooling.

-

Collect the solid product by suction filtration. The product at this stage is the monohydrate.

-

-

Preparation of Anhydrous 2-Benzoylbenzoic Acid:

-

Transfer the moist monohydrate to a flask and add 125 mL of benzene. Heat the mixture to dissolve the acid and transfer it to a separatory funnel.

-

Remove the aqueous layer. Add 2-3 g of activated charcoal to the benzene solution.

-

Boil the solution for a few minutes, filter, and concentrate to a volume of 50-60 mL.

-

Slowly add ligroin to the hot solution until a slight turbidity appears, then allow it to cool to room temperature and then in an ice bath to 5°C.

-

Collect the colorless crystals by suction filtration and dry them. The yield is typically between 17-20 grams (74-88%). The melting point of the anhydrous acid is 127-128°C.[7]

-

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of 2-benzoylbenzoic acid.

Characterization of 2-Benzoylbenzoic Acid

The identity and purity of the synthesized 2-benzoylbenzoic acid can be confirmed using various analytical techniques.

Physical Properties:

-

Appearance: White to off-white crystalline powder.[2]

-

Molecular Formula: C₁₄H₁₀O₃

-

Molecular Weight: 226.23 g/mol [2]

-

Melting Point: 127-128 °C (anhydrous), 95 °C (monohydrate).[6][7]

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carboxylic acid C=O stretch (~1700 cm⁻¹), the ketone C=O stretch (~1660 cm⁻¹), and C-H stretches of the aromatic rings.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will exhibit complex multiplets in the aromatic region (typically δ 7.2-8.2 ppm) corresponding to the protons on the two benzene rings. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically > δ 10 ppm).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, as well as for the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-benzoylbenzoic acid.

Potential Side Reactions and Byproducts

While the Friedel-Crafts acylation of benzene with phthalic anhydride is a relatively clean reaction, some side reactions and byproducts can occur:

-

Isomer Formation: Although the ortho product is predominantly formed, trace amounts of the para-isomer, 4-benzoylbenzoic acid, could potentially be formed. However, the intramolecular nature of the reaction with the anhydride favors the formation of the ortho isomer.

-

Reaction with Impurities: If the benzene used is not thiophene-free, side reactions with thiophene (B33073) can occur.

-

Incomplete Reaction: Unreacted phthalic anhydride may remain if the reaction conditions are not optimal.

-

Hydrolysis of Reactants: The presence of moisture can lead to the hydrolysis of aluminum chloride and phthalic anhydride, reducing the yield.

Careful control of reaction conditions, use of pure reagents, and a thorough purification process are essential to obtain a high yield of pure 2-benzoylbenzoic acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. Single Correct Option: Given the reaction sequence: Benzene reacts with.. [askfilo.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid - Google Patents [patents.google.com]

- 6. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Physicochemical and Spectral Properties of 2-Benzoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and spectral data for 2-Benzoylbenzoic acid (CAS No. 85-52-9), a versatile intermediate in organic synthesis. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Physicochemical Properties

2-Benzoylbenzoic acid is a white to off-white crystalline powder.[1] Its key physical property, the melting point, is a critical parameter for identification and purity assessment.

Table 1: Melting Point of 2-Benzoylbenzoic Acid

| Property | Value (°C) | Reference |

| Melting Point | 126 - 129 | [1] |

| Melting Point | 127 - 129 | [1] |

Spectral Data

The structural elucidation and confirmation of 2-Benzoylbenzoic acid are definitively achieved through a combination of spectroscopic techniques. The following sections detail the characteristic spectral data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Benzoylbenzoic acid exhibits characteristic absorption bands corresponding to its carboxylic acid and ketone functionalities.

Table 2: Key IR Absorption Bands of 2-Benzoylbenzoic Acid

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 (broad) | O-H | Carboxylic acid O-H stretch |

| 1700 - 1680 | C=O | Carboxylic acid carbonyl stretch |

| 1680 - 1660 | C=O | Ketone carbonyl stretch |

| 1600 - 1450 | C=C | Aromatic C=C stretching |

| 1320 - 1210 | C-O | Carboxylic acid C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Benzoylbenzoic acid shows a complex pattern of signals in the aromatic region, corresponding to the protons on the two benzene (B151609) rings.

Table 3: ¹H NMR Chemical Shifts for 2-Benzoylbenzoic Acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H, COOH |

| ~7.2 - 8.2 | Multiplet | 9H, Aromatic protons |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 4: ¹³C NMR Chemical Shifts for 2-Benzoylbenzoic Acid

| Chemical Shift (ppm) | Assignment |

| ~195 - 200 | Ketone Carbonyl (C=O) |

| ~165 - 170 | Carboxylic Acid Carbonyl (COOH) |

| ~125 - 140 | Aromatic Carbons |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Benzoylbenzoic acid, the molecular ion peak and characteristic fragment ions are observed.

Table 5: Key Mass Spectrometry Data for 2-Benzoylbenzoic Acid

| m/z | Ion |

| 226 | [M]⁺ (Molecular Ion) |

| 209 | [M-OH]⁺ |

| 181 | [M-COOH]⁺ |

| 105 | [C₆H₅CO]⁺ (Base Peak) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Melting Point Determination

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered 2-Benzoylbenzoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

Fourier-Transform Infrared (FTIR) Spectroscopy

Apparatus: FTIR Spectrometer.

Procedure:

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: NMR Spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Approximately 5-10 mg of 2-Benzoylbenzoic acid is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

The NMR tube is placed in the spectrometer's probe.

-

The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

Apparatus: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure:

-

A small amount of the sample is introduced into the mass spectrometer's ionization chamber.

-

The sample is vaporized and then ionized by a beam of high-energy electrons (in the case of EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physicochemical and spectral characterization of 2-Benzoylbenzoic acid.

Caption: Workflow for the characterization of 2-Benzoylbenzoic acid.

References

Key chemical reactions of 2-Benzoylbenzoic acid

An In-depth Technical Guide on the Core Chemical Reactions of 2-Benzoylbenzoic Acid

Introduction

2-Benzoylbenzoic acid (2-BBA), with the chemical formula C₁₄H₁₀O₃, is a bifunctional organic compound featuring both a carboxylic acid and a ketone group.[1][2] This unique structure makes it a highly versatile and crucial intermediate in organic synthesis.[3] Historically, its chemistry is linked to the development of Friedel-Crafts reactions and has been a cornerstone in the industrial production of anthraquinone (B42736) dyes.[3] Modern research has expanded its applications into pharmaceuticals, high-performance polymers, and materials science, where it is used as a photoinitiator for UV-cured coatings and as a UV stabilizer.[1][2][4] This guide provides a detailed overview of the core chemical reactions of 2-Benzoylbenzoic acid, complete with experimental protocols, quantitative data, and process diagrams for researchers, scientists, and professionals in drug development.

Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

The most significant and historically important method for producing 2-Benzoylbenzoic acid is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][3][5] This electrophilic aromatic substitution reaction involves the formation of a complex between phthalic anhydride and the catalyst, which then acylates the benzene ring.[3]

Reaction Workflow

Caption: Experimental workflow for the synthesis of 2-Benzoylbenzoic acid.

Experimental Protocol[6]

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a condenser and a gas trap, add 5 g of phthalic anhydride, 25 mL of benzene, and 10 g of anhydrous aluminum chloride.

-

Heating : Gently heat the mixture using a water bath. The reaction often proceeds vigorously and should be controlled. Once initiated, reflux for approximately one hour to ensure completion.[3][6]

-

Hydrolysis : After the reaction, cool the flask and cautiously add a small amount of water dropwise. Once the vigorous reaction subsides, add 20 mL of water followed by 25 mL of concentrated hydrochloric acid to dissolve the aluminum salts.[6]

-

Benzene Removal : Set up a distillation apparatus and distill off the excess unreacted benzene.[6]

-

Isolation : Cool the remaining mixture and collect the crude crystalline product by filtration.

-

Purification : Dissolve the crude product in approximately 150 mL of warm water and make the solution alkaline with sodium carbonate. Decolorize with activated carbon and filter while hot. Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the product. The hydrated form melts at 95°C.[6] For the anhydrous form, recrystallization from toluene (B28343) with pet ether or from benzene can be performed.[5][7]

Quantitative Data: Synthesis of 2-Benzoylbenzoic Acid

| Parameter | Value | Catalyst System | Reference |

| Yield | High | Anhydrous AlCl₃ | [6] |

| Yield | Up to 89% | Imidazole-AlCl₃ Complex | [3][8] |

| Molar Ratio (Imidazole:AlCl₃) | 1:1.75 | Imidazole-AlCl₃ Complex | [3][8] |

| Reaction Temperature | 70-80°C | Imidazole-AlCl₃ Complex | [8] |

| Melting Point (Anhydrous) | 126-129°C | - | [5][9][10] |

| Melting Point (Monohydrate) | 94.5-95°C | - | [6][7] |

| Molecular Weight | 226.23 g/mol | - | [1][3][11] |

Intramolecular Cyclization to Anthraquinone

A defining reaction of 2-Benzoylbenzoic acid is its intramolecular cyclization (dehydration) to form anthraquinone, a crucial precursor for many dyes.[3][6] This reaction is typically carried out by heating 2-BBA with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[3][12]

Reaction Pathway

Caption: Mechanism for the cyclization of 2-Benzoylbenzoic acid to anthraquinone.

Experimental Protocol[6]

-

Reaction Setup : Place 2-Benzoylbenzoic acid into a closed-loop reaction vessel.

-

Dehydration : Heat the vessel to evaporate any surface moisture.

-

Acid Addition : Add fuming sulfuric acid (16-24% SO₃) in a weight ratio of 1.3-1.8 times that of the 2-BBA.

-

Heating : Heat the closed-loop reaction to a temperature between 138°C and 200°C for 1 hour.

-

Precipitation : Transfer the reaction product to a separate vessel for precipitation.

-

Isolation : Obtain the final product through filtration, washing with water, and drying.

Quantitative Data: Cyclization to Anthraquinone

| Catalyst | Substrate | Temperature (°C) | Yield (%) | Reference |

| Sulfuric Acid | 2-Benzoylbenzoic acid | 100 | Quantitative | [3] |

| Polyphosphoric Acid (PPA) | 2-BBA Derivatives | 120-150 | - | |

| Beta Zeolite | 2-Ethyl Benzoylbenzoic Acid | 250 | 82 (isolated) |

Esterification Reactions

2-Benzoylbenzoic acid can be readily esterified to produce its corresponding esters, which are valuable in further synthesis. The reaction typically proceeds via Fischer esterification or by conversion to an acid chloride intermediate.[3] An interesting feature is the formation of both "normal" and "pseudo" esters, with the pseudo-ester often being a kinetic product that can rearrange to the more stable normal ester.[13][14]

Reaction Pathway: Two-Step Esterification

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. 2-ベンゾイル安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Solved The Friedel-Crafts Reaction: Anthraquinone and | Chegg.com [chegg.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

The Industrial Synthesis of 2-Benzoylbenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core industrial manufacturing processes for 2-benzoylbenzoic acid, a crucial intermediate in the synthesis of dyes, pharmaceuticals, and polymers. The document outlines the traditional Friedel-Crafts acylation route, explores modern, greener alternatives, and presents detailed experimental protocols and quantitative data to facilitate comparison and implementation in a research and development setting.

Core Manufacturing Process: Friedel-Crafts Acylation

The most established and widely used industrial method for synthesizing 2-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]

The reaction proceeds through the formation of an acylium ion intermediate from the reaction of phthalic anhydride with the Lewis acid catalyst. This electrophile then attacks the benzene ring, leading to the formation of a ketone. The resulting intermediate is subsequently hydrolyzed to yield 2-benzoylbenzoic acid. A significant drawback of this method is the requirement for stoichiometric amounts of the catalyst and the generation of substantial aluminum-containing waste, which presents environmental challenges.[1]

Quantitative Data on Traditional Synthesis

The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions and the molar ratios of the reactants and catalyst. The following table summarizes typical quantitative data for this process.

| Parameter | Value | Reference |

| Reactants | Phthalic anhydride, Benzene | [4][5] |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1][4] |

| Molar Ratio (Phthalic Anhydride:Benzene:AlCl₃) | 1 : 5 : 2 (approx.) | [4][5] |

| Reaction Temperature | Gentle warming to initiate, then reflux | [5] |

| Reaction Time | 0.5 - 1 hour | [4][5] |

| Yield | 74-88% | [5] |

Experimental Protocol: Laboratory Scale Friedel-Crafts Acylation

This protocol details a laboratory-scale synthesis of 2-benzoylbenzoic acid using the traditional Friedel-Crafts acylation method.[4][5]

Materials:

-

Phthalic anhydride (15 g)

-

Thiophene-free benzene (75 ml)

-

Anhydrous aluminum chloride (30 g)

-

10% Sodium carbonate solution

-

Concentrated hydrochloric acid

-

Activated charcoal

-

Ice

Procedure:

-

Reaction Setup: In a 500 ml round-bottomed flask equipped with a reflux condenser and a trap for hydrogen chloride gas, add 15 g of phthalic anhydride and 75 ml of thiophene-free benzene.

-

Cooling and Catalyst Addition: Cool the flask in an ice bath until the benzene begins to crystallize. Carefully add 30 g of anhydrous aluminum chloride in portions.

-

Initiation and Reflux: Connect the condenser and trap. Gently warm the flask by hand to initiate the reaction. If the reaction becomes too vigorous, cool the flask in the ice bath. Once the initial vigorous reaction subsides, heat the mixture to reflux for 30 minutes with stirring.

-

Hydrolysis: Cool the flask in an ice bath and cautiously add crushed ice to decompose the aluminum chloride complex. After the initial reaction with ice ceases, add 20 ml of concentrated hydrochloric acid.

-

Benzene Removal: Remove the excess benzene by steam distillation.

-

Purification:

-

Decant the aqueous solution containing aluminum chloride.

-

Dissolve the crude product in 75 ml of 10% sodium carbonate solution by heating. This step helps to remove residual aluminum salts.

-

Cool the sodium salt solution in an ice bath, add 1 g of activated charcoal, stir, and filter.

-

Precipitate the 2-benzoylbenzoic acid by cautiously neutralizing the filtrate with concentrated hydrochloric acid. The product may initially separate as an oil but will solidify upon stirring and cooling.

-

-

Crystallization and Drying:

-

Collect the crude solid by filtration.

-

For further purification, dissolve the moist precipitate in 125 ml of hot benzene, treat with activated charcoal, and filter.

-

Concentrate the benzene solution and add ligroin to induce crystallization.

-

Cool the solution to 5°C to maximize crystal formation.

-

Collect the colorless crystals by filtration and dry them. The expected yield is 17-20 grams (74-88%).[5]

-

Greener Synthesis Alternatives

In response to the environmental concerns associated with the traditional Friedel-Crafts acylation, research has focused on developing more sustainable and environmentally friendly manufacturing processes. Key areas of improvement include the use of recyclable catalysts and milder reaction conditions.

Ionic Liquids as Recyclable Catalysts

Ionic liquids (ILs) have emerged as promising green alternatives to traditional Lewis acid catalysts. Chloroaluminate ionic liquids, in particular, have shown high catalytic activity in the acylation of benzene with phthalic anhydride. A significant advantage of using ionic liquids is their potential for recycling and reuse, which minimizes waste generation.

One study reported a yield of up to 88.4% for 2-benzoylbenzoic acid using a chloroaluminate ionic liquid catalyst under optimized conditions.[6] The reaction can be carried out at a lower temperature (30°C) compared to the traditional method.[6]

Heterogeneous Catalysts: Zeolites

Zeolites, which are microporous aluminosilicate (B74896) minerals, are also being explored as solid acid catalysts for Friedel-Crafts reactions. While specific data on the direct synthesis of 2-benzoylbenzoic acid using zeolites is limited in the provided search results, their application in the dehydration of a substituted 2-benzoylbenzoic acid to form 2-ethylanthraquinone (B47962) demonstrates their potential as environmentally benign catalysts in related processes.[3][7] H-beta zeolites, in particular, have shown high catalytic performance in similar reactions.[3][7]

Recyclable Catalyst System: Imidazole-Aluminum Chloride Complex

A patented process describes the use of a catalyst system prepared from imidazole (B134444) organic compounds and anhydrous aluminum chloride.[1] This approach allows for the recycling of the catalyst, with reported yields of 2-benzoylbenzoic acid reaching up to 89%.[1] The catalyst can be recovered from the reaction mixture and reused, with recovery rates between 83-87% over five cycles.[1]

Quantitative Data on Greener Synthesis Routes

The following table provides a comparison of the quantitative data for the greener synthesis alternatives.

| Parameter | Ionic Liquid Catalysis | Imidazole-AlCl₃ Complex |

| Catalyst | Chloroaluminate Ionic Liquid | Imidazole-Anhydrous Aluminum Chloride |

| Reaction Temperature | 30°C | 70-80°C |

| Reaction Time | 3 hours | 1-2 hours |

| Yield | up to 88.4% | up to 89% |

| Catalyst Recyclability | Yes | Yes (83-87% recovery over 5 cycles) |

| Reference | [6] | [1] |

Visualizing the Manufacturing Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional and a greener industrial manufacturing process for 2-benzoylbenzoic acid.

Caption: Workflow for the traditional industrial synthesis of 2-benzoylbenzoic acid.

Caption: A generalized workflow for a greener synthesis of 2-benzoylbenzoic acid.

References

- 1. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Master's thesis - Dissertation [dissertationtopic.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Benzoylbenzoic Acid: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzoylbenzoic acid, a cornerstone intermediate in the synthesis of anthraquinone (B42736) dyes and a versatile building block in modern organic chemistry, possesses a rich history intertwined with the development of fundamental organic reactions. This technical guide provides a comprehensive overview of the discovery and historical background of 2-Benzoylbenzoic acid, detailing its seminal synthesis, the evolution of its production, and its key physicochemical properties. Detailed experimental protocols for its classic synthesis and subsequent conversion to anthraquinone are provided, alongside structured data summaries and graphical representations of its core chemical transformations.

Discovery and Historical Context

The discovery of 2-Benzoylbenzoic acid is intrinsically linked to the groundbreaking work of French chemist Charles Friedel and his American collaborator James Crafts. In 1877, they developed the eponymous Friedel-Crafts reactions, a powerful set of methods for attaching substituents to an aromatic ring through electrophilic aromatic substitution.[1][2][3] One of the earliest and most significant applications of this new reaction was the synthesis of 2-Benzoylbenzoic acid.

The primary and historically significant method for its preparation has been the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), using a Lewis acid catalyst such as anhydrous aluminum chloride.[4][5] This reaction, explored in the late 19th and early 20th centuries, quickly became pivotal for the burgeoning synthetic dye industry.[4] Early research was heavily focused on its role as a direct precursor to anthraquinone and its derivatives, which were essential for producing valuable colorants like alizarin (B75676).[4]

The initial synthesis of anthraquinone from o-benzoyl-benzoic acid was reported by Behr and van Dorp. They achieved a 26% yield by heating one part of the acid with two parts of phosphorus pentoxide at 200°C for several hours. Shortly after, Liebermann attempted to improve this method by using fuming sulfuric acid, which acted as both a condensing and sulfonating agent, yielding anthraquinone sulfonic acid, a key intermediate for alizarin synthesis.

For decades, the chemistry of 2-Benzoylbenzoic acid was predominantly explored within the context of dye manufacturing.[4] However, modern research has unveiled its utility in more sophisticated applications, such as its use as a photolabile protecting group in organic synthesis.[4] Esters of 2-Benzoylbenzoic acid can function as "photochemical masks" for alcohols and thiols, which can be selectively removed under UV light, providing a powerful tool for controlled molecular construction in fields like peptide and nucleic acid synthesis.[4]

Physicochemical Properties

2-Benzoylbenzoic acid is a white to off-white crystalline solid.[6] It is sparingly soluble in water but shows good solubility in many organic solvents.[6][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Benzoylbenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₃ | [6][7] |

| Molecular Weight | 226.23 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [6][9] |

| Melting Point | 126-129 °C | [8][10] |

| Boiling Point | 257-265 °C | [10] |

| Density | 1.2880 g/cm³ | [7] |

| CAS Number | 85-52-9 | [6][7] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone, and hot benzene.[6][7] | [6][7] |

| pKa | 3.54 (25°C) | [8] |

Spectroscopic Data

The structural elucidation of 2-Benzoylbenzoic acid is supported by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data of 2-Benzoylbenzoic Acid

| Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available in spectral databases. | [8] |

| ¹³C NMR | Spectra available in spectral databases. | [11][12] |

| IR (Infrared) | Spectra available in spectral databases. | [8][13] |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 226 | [8][14] |

| UV-Vis | Max absorption (in phosphoric acid-phosphoric anhydride): 234 nm (log ε= 4.05), 278 nm (log ε= 4.08) | [8] |

Experimental Protocols

Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This protocol is based on the classic laboratory-scale synthesis.

Materials:

-

Phthalic anhydride (5 g)

-

Thiophene-free benzene (25 mL)

-

Anhydrous aluminum chloride (10 g)

-

Concentrated hydrochloric acid

-

Sodium carbonate

-

Activated carbon

-

Ice

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, combine 5 g of phthalic anhydride and 25 mL of benzene.[9][15]

-

Cool the flask in an ice bath until the benzene begins to crystallize.[15]

-

Carefully add 10 g of anhydrous aluminum chloride in portions.[9][15]

-

Once the addition is complete, gently warm the flask to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas. If the reaction becomes too vigorous, cool the flask in the ice bath.[15]

-

Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for one hour with stirring.[9][15]

-

Cool the reaction mixture in an ice bath and cautiously add crushed ice, followed by water, to decompose the aluminum chloride complex.[15]

-

Add 25 mL of concentrated hydrochloric acid to dissolve the aluminum salts.[9]

-

Remove the excess benzene by steam distillation.[15]

-

Cool the remaining mixture and collect the crude 2-Benzoylbenzoic acid by suction filtration.[9]

-

To purify, dissolve the crude product in a warm 10% sodium carbonate solution.[15]

-

Add activated carbon to decolorize the solution and filter while hot.[9]

-

Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the purified 2-Benzoylbenzoic acid.[9][15]

-

Collect the crystals by suction filtration, wash with cold water, and dry. The expected yield is high.[9]

Synthesis of Anthraquinone from 2-Benzoylbenzoic Acid

This protocol describes the intramolecular cyclization of 2-Benzoylbenzoic acid to form anthraquinone.

Materials:

-

2-Benzoylbenzoic acid (hydrated or anhydrous)

-

Concentrated sulfuric acid

-

Dilute ammonia (B1221849) solution

-

Glacial acetic acid

-

Ice

Procedure:

-

In a suitable flask, dissolve 20 g of o-benzoylbenzoic acid in 100 mL of concentrated sulfuric acid with shaking. The solution will change color from red to brown.

-

Heat the mixture for 1 hour.

-

Carefully pour the hot solution onto approximately 1 kg of ice to precipitate the anthraquinone.

-

Heat the resulting mixture to boiling to obtain a more granular precipitate.

-

Collect the solid by filtration and wash thoroughly with water.

-

Wash the precipitate with a small amount of dilute ammonia solution to remove any unreacted 2-benzoylbenzoic acid.

-

Recrystallize the product from glacial acetic acid to obtain pure anthraquinone (melting point 286 °C).

Visualization of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed in this guide.

Caption: Friedel-Crafts acylation for 2-Benzoylbenzoic acid synthesis.

Caption: Synthesis of Anthraquinone from 2-Benzoylbenzoic acid.

Caption: Workflow for the synthesis and purification of 2-Benzoylbenzoic acid.

Conclusion

From its discovery as a product of the then-novel Friedel-Crafts reaction to its enduring importance in industrial chemistry and its emerging roles in modern synthetic strategies, 2-Benzoylbenzoic acid has a rich and significant history. Understanding its foundational synthesis and chemical properties is crucial for researchers and professionals who continue to utilize this versatile molecule. The methodologies and data presented in this guide offer a comprehensive resource for those working with or exploring the applications of 2-Benzoylbenzoic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]

- 5. exsyncorp.com [exsyncorp.com]

- 6. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]

- 11. 2-Benzoylbenzoic acid(85-52-9) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Benzoic acid, 2-benzoyl- [webbook.nist.gov]

- 14. Benzoic acid, 2-benzoyl- [webbook.nist.gov]

- 15. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Benzoylbenzoic Acid and its Common Chemical Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-benzoylbenzoic acid, a versatile chemical intermediate, and its principal derivatives. The document details the core chemical and physical properties, synthesis methodologies with explicit experimental protocols, and significant applications, particularly within the pharmaceutical and materials science sectors. A key focus is placed on the quantitative presentation of data, detailed experimental procedures to ensure reproducibility, and the visualization of relevant biological pathways. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering in-depth technical information and practical guidance.

Introduction

2-Benzoylbenzoic acid (2-BBA), also known as benzophenone-2-carboxylic acid, is an organic compound of significant interest due to its bifunctional nature, incorporating both a carboxylic acid and a ketone group. This structure makes it a valuable precursor in the synthesis of a wide array of chemical entities, including anthraquinones, dyes, polymers, and pharmaceutically active molecules.[1] Its derivatives have shown promise in various therapeutic areas, including as antimicrobial and anti-inflammatory agents. This guide will explore the fundamental chemistry of 2-BBA and its common derivatives, providing a technical foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-benzoylbenzoic acid and its derivatives is essential for their effective application in synthesis and product development.

2-Benzoylbenzoic Acid

2-Benzoylbenzoic acid typically appears as a white to off-white crystalline solid. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695), ether, and hot benzene (B151609).[2][3]

Table 1: Physicochemical and Spectroscopic Data for 2-Benzoylbenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₃ | [4] |

| Molecular Weight | 226.23 g/mol | [4] |

| Melting Point | 126-129 °C | [4] |

| Boiling Point | 257-265 °C | [4] |

| CAS Number | 85-52-9 | [4] |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.05 (d, J=7.6 Hz, 1H), 7.70-7.62 (m, 2H), 7.56-7.51 (m, 2H), 7.42-7.35 (m, 4H) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 197.9, 171.2, 140.9, 137.4, 133.5, 132.6, 131.5, 130.2, 129.9, 128.5, 128.4, 127.8 | [6] |

| IR (KBr), ν (cm⁻¹) | 3400-2500 (O-H, broad), 1700 (C=O, carboxylic acid), 1660 (C=O, ketone), 1600, 1450 (C=C, aromatic) | [7] |

Common Chemical Derivatives

The reactivity of the carboxylic acid and ketone functionalities of 2-BBA allows for the synthesis of numerous derivatives with diverse properties and applications.

Table 2: Physicochemical Properties of Common 2-Benzoylbenzoic Acid Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number | Reference(s) |

| Methyl 2-benzoylbenzoate | C₁₅H₁₂O₃ | 240.25 | 48-53 | 606-28-0 | [8][9] |

| 2-Benzoylbenzoyl chloride | C₁₄H₉ClO₂ | 244.67 | 66-68 | 4060-75-1 | [1] |

| Anthraquinone | C₁₄H₈O₂ | 208.21 | 286 | 84-65-1 | [2][4] |

Synthesis and Experimental Protocols

The synthesis of 2-benzoylbenzoic acid and its derivatives is well-established, with the Friedel-Crafts acylation being a cornerstone reaction.

Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

The most common method for synthesizing 2-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640) using a Lewis acid catalyst, typically anhydrous aluminum chloride.[7][10]

-

Reaction Setup: A 500 mL round-bottomed flask is equipped with a reflux condenser. A gas trap is connected to the top of the condenser to neutralize the evolved hydrogen chloride gas.

-

Reactant Charging: To the flask, add 15 g of phthalic anhydride and 75 mL of thiophene-free benzene. Cool the mixture in an ice bath until the benzene begins to crystallize.

-

Catalyst Addition: Carefully add 30 g of anhydrous aluminum chloride to the cooled mixture.

-

Reaction Initiation and Progression: Remove the ice bath and gently warm the flask. The reaction is often initiated by the heat of the hand. If the reaction becomes too vigorous, it should be cooled with the ice bath. Once the reaction is proceeding smoothly, the mixture is heated to reflux for 30 minutes.[11]

-

Work-up: After reflux, cool the flask in an ice bath and cautiously add crushed ice, followed by water, to decompose the aluminum chloride complex. Add 20 mL of concentrated hydrochloric acid to dissolve the aluminum salts.

-

Isolation and Purification: The excess benzene is removed by steam distillation. The crude product is then dissolved in a 10% sodium carbonate solution. The solution is treated with activated charcoal, filtered, and the filtrate is acidified with hydrochloric acid to precipitate the 2-benzoylbenzoic acid. The product can be recrystallized from a mixture of benzene and ligroin.[11]

-

Yield: 74-88%.[11]

Synthesis of Common Derivatives

Methyl 2-benzoylbenzoate can be synthesized by the esterification of 2-benzoylbenzoic acid with methanol (B129727) in the presence of an acid catalyst or via the acid chloride.[5]

-

Acid Chloride Formation: 2-Benzoylbenzoic acid is reacted with thionyl chloride to form 2-benzoylbenzoyl chloride.

-

Esterification: The resulting acid chloride is then reacted with methanol. This reaction can often be performed at room temperature.

-

Purification: The crude methyl 2-benzoylbenzoate is purified by recrystallization from ethanol or methanol to yield a white or yellowish crystalline solid.[7]

This reactive derivative is an important intermediate for the synthesis of esters and amides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-benzoylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Catalyst Addition: Add a catalytic amount of dimethylformamide (DMF) (2-3 drops).

-

Reaction: Heat the mixture to reflux until the reaction is complete (monitored by the cessation of gas evolution).

-

Isolation: The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-benzoylbenzoyl chloride.

Anthraquinone is readily synthesized by the intramolecular cyclization of 2-benzoylbenzoic acid in the presence of a strong acid.[9]

-

Reaction: 20 g of 2-benzoylbenzoic acid is heated with 100 mL of concentrated sulfuric acid for 1 hour. The mixture should be agitated at the beginning to ensure rapid dissolution of the solid.

-

Precipitation: The hot solution is poured onto approximately 1 kg of ice to precipitate the anthraquinone.

-

Purification: The precipitate is collected by filtration, washed with water, and then with dilute ammonia (B1221849) to remove any unreacted 2-benzoylbenzoic acid. The product can be further purified by recrystallization from glacial acetic acid.[9]

-

Yield: High yields are typically obtained.

References

- 1. 2-Benzoylbenzoyl chloride | C14H9ClO2 | CID 10999295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 606-28-0 CAS MSDS (Methyl 2-benzoylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Anthraquinone [chemeurope.com]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. chemcess.com [chemcess.com]

- 7. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 2-Benzoyl Benzoate [chembk.com]

- 9. Methyl 2-benzoylbenzoate | CAS#:606-28-0 | Chemsrc [chemsrc.com]

- 10. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Benzoylbenzoic Acid as a Photoinitiator for UV Curing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Benzoylbenzoic acid as a Type II photoinitiator for ultraviolet (UV) curing applications. This document outlines the mechanism of action, formulation guidelines, experimental protocols, and expected performance data to assist researchers and professionals in the successful implementation of this technology.

Introduction

2-Benzoylbenzoic acid, a derivative of benzophenone, is a well-established Type II photoinitiator used to initiate free-radical polymerization in UV-curable resins, such as those based on acrylates and methacrylates.[1][2] Upon exposure to UV radiation, it generates free radicals through a hydrogen abstraction mechanism, which requires the presence of a co-initiator, typically a tertiary amine.[2] This system is widely employed in the formulation of coatings, adhesives, inks, and in the fabrication of polymeric materials for various applications, including in the medical and dental fields.

Key Attributes of 2-Benzoylbenzoic Acid:

-

Type II Photoinitiator: Requires a co-initiator for efficient radical generation.

-

Hydrogen Abstraction Mechanism: Offers good surface cure and can help overcome oxygen inhibition, a common issue in UV curing.

-

UV Absorption: Exhibits absorption maxima in the UV-C and UV-B regions, with a peak around 254 nm.[3] Derivatives of 2-benzoylbenzoic acid are being developed to have absorption spectra suitable for UV-LED light sources (365-405 nm).[4]

-

Versatility: Can be used in a variety of formulations for coatings, adhesives, and inks.

Mechanism of Photoinitiation

The photoinitiation process using the 2-Benzoylbenzoic acid/amine system involves several key steps, as depicted in the signaling pathway diagram below.

Figure 1: Mechanism of photoinitiation for 2-Benzoylbenzoic acid.

Mechanism Description:

-

UV Absorption: 2-Benzoylbenzoic acid absorbs UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state undergoes a rapid and efficient conversion to a more stable and longer-lived excited triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of the photoinitiator interacts with the amine co-initiator, abstracting a hydrogen atom. This process often proceeds through the formation of a transient exciplex (excited state complex).

-

Radical Generation: The hydrogen abstraction results in the formation of two radical species: a ketyl radical from the 2-Benzoylbenzoic acid and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization.

-

Polymerization Initiation and Propagation: The generated free radicals react with the double bonds of the acrylate or methacrylate (B99206) monomers and oligomers, initiating the polymerization process and leading to the formation of a cross-linked polymer network.

Experimental Protocols

This section provides detailed protocols for the preparation of UV-curable formulations and the subsequent curing and characterization processes.

Materials and Formulation

The following table outlines a typical formulation for a UV-curable acrylate-based coating. The concentrations of the photoinitiator and co-initiator can be varied to optimize curing performance.